molecular formula C18H16N4 B2817298 (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide CAS No. 524057-36-1

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide

Cat. No.: B2817298
CAS No.: 524057-36-1
M. Wt: 288.354
InChI Key: MBBXVRCTQGCTLI-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a naphthalen-1-ylmethyl group attached to the cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with naphthalen-1-ylmethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide or acetonitrile, and a base, such as potassium carbonate or sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyanamide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethylpyrimidin-2-yl)cyanamide: Lacks the naphthalen-1-ylmethyl group, resulting in different chemical properties and applications.

    (Naphthalen-1-ylmethyl)cyanamide: Lacks the pyrimidine ring, leading to distinct reactivity and uses.

    (4,6-Dimethylpyrimidin-2-yl)(phenylmethyl)cyanamide:

Uniqueness

The uniqueness of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide lies in its combined structural features, which confer specific reactivity and potential for diverse applications. The presence of both the pyrimidine ring and the naphthalen-1-ylmethyl group allows for unique interactions with molecular targets and the formation of a wide range of derivatives.

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and antioxidant activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with naphthalen-1-aldehyde in the presence of cyanamide. The reaction conditions include heating in an appropriate solvent such as ethanol or dimethylformamide (DMF) under reflux for several hours. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Characterization

Characterization of the synthesized compound is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : Used to identify characteristic functional groups based on their vibrational transitions.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structure of the compound.

The compound exhibits distinct peaks in NMR and IR spectra that correlate with its expected structure, confirming successful synthesis .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The results indicate moderate to good activity against several pathogens:

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansGood
Aspergillus nigerGood

The Minimum Inhibitory Concentration (MIC) values were determined for these microorganisms, showcasing the compound's potential as an antimicrobial agent. For instance, the MIC against E. coli was found to be comparable to that of standard antibiotics like ampicillin .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated significant antioxidant activity. This was assessed using various assays, including DPPH radical scavenging tests, where the compound exhibited a strong ability to neutralize free radicals. This suggests a potential role in protecting biological systems from oxidative stress .

Case Studies

Several studies have investigated the biological activity of similar compounds derived from pyrimidine and naphthalene derivatives:

  • Study on Schiff Base Complexes : Research involving Schiff base complexes derived from pyrimidines showed promising antimicrobial and antioxidant activities. These studies highlighted the role of structural modifications in enhancing biological efficacy .
  • Antifungal Activity Assessment : A comparative study on various pyrimidine derivatives indicated that modifications at the pyrimidine ring significantly influenced antifungal activity against Candida species .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound interacts with biological targets. These studies suggest that the compound binds effectively to proteins essential for microbial survival, further supporting its antimicrobial potential .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-(naphthalen-1-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-10-14(2)21-18(20-13)22(12-19)11-16-8-5-7-15-6-3-4-9-17(15)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXVRCTQGCTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC2=CC=CC3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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